molecular formula C25H21N3O3S B593665 Tetramethylrhodamine isothiocyanate (mixed isomers) CAS No. 95197-95-8

Tetramethylrhodamine isothiocyanate (mixed isomers)

Cat. No.: B593665
CAS No.: 95197-95-8
M. Wt: 443.5
InChI Key: DTICYSNQBDFZSM-UHFFFAOYSA-N
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Description

Historical Development and Classification

The development of tetramethylrhodamine isothiocyanate represents a significant milestone in the evolution of synthetic fluorescent dyes, tracing its origins to pioneering work conducted during the late nineteenth century. Rhodamine dyes were first produced in the late nineteenth century when they constituted a new class of synthetic dyes. The foundational synthesis methodology was established at Badische Anilin- und Sodafabrik in 1887, where researchers developed the acid-catalyzed condensation reaction between 3-N,N-dimethylaminophenol and phthalic anhydride to yield tetramethylrhodamine.

This historical development positioned rhodamine compounds within the broader classification of triarylmethane dyes, specifically as derivatives of xanthene structures. The rhodamine family encompasses a diverse array of related compounds, including rhodamine 6G, rhodamine WT, Texas Red, rhodamine 123, and rhodamine B, each possessing distinct spectral characteristics and application profiles. The systematic classification of these compounds reflects their shared structural foundation while acknowledging their specialized functional properties.

The transition from general rhodamine synthesis to the specific development of isothiocyanate derivatives occurred through methodological refinements that addressed the limitations of harsh nineteenth-century chemistry. Traditional acid-catalyzed condensation at elevated temperatures proved incompatible with complex functional groups, necessitating the development of alternative synthetic approaches. Contemporary synthetic strategies have evolved to incorporate palladium-catalyzed cross-coupling reactions, enabling more sophisticated molecular architectures while maintaining the fundamental xanthene core structure.

Table 1: Historical Timeline of Rhodamine Development

Year Development Researcher/Institution Significance
1887 First rhodamine synthesis Badische Anilin- und Sodafabrik Established foundational synthetic methodology
1941 Immunofluorescence development Albert Coons First biological application of fluorescent labeling
1990s Commercial expansion Multiple laboratories Widespread adoption in biotechnology applications
2000s Synthetic refinement Various research groups Development of improved coupling methodologies

Significance in Fluorescence-Based Research

Tetramethylrhodamine isothiocyanate has achieved fundamental importance in fluorescence-based research through its exceptional capacity for biomolecular labeling and its distinctive spectral properties. The compound exhibits excitation and emission maxima at approximately 555 nanometers and 580 nanometers respectively, positioning it within the orange-red spectral region that provides excellent tissue penetration and minimal background interference. This spectral positioning, combined with a fluorescence quantum yield that ensures bright signal generation, has established tetramethylrhodamine isothiocyanate as an indispensable tool for biological visualization.

The historical significance of fluorescent labeling in biological research can be traced to 1941, when Albert Coons and colleagues developed the first method to visualize proteins in animal tissue by conjugating antibodies to fluorescent compounds, establishing the foundation for modern immunofluorescence techniques. This pioneering work demonstrated the transformative potential of fluorescent labeling for biological research, paving the way for the widespread adoption of compounds like tetramethylrhodamine isothiocyanate in contemporary laboratory applications.

Contemporary applications of tetramethylrhodamine isothiocyanate span an extensive range of research methodologies, reflecting its versatility and reliability as a fluorescent probe. The compound is routinely employed for labeling immunoglobulins, lectins, nucleic acids, polynucleotides, and polysaccharides in affinity studies, immunological assays, and in situ hybridization procedures. Flow cytometry applications utilize tetramethylrhodamine isothiocyanate-labeled reagents for cellular analysis and sorting, while fluorescence microscopy relies on these conjugates for high-resolution cellular imaging.

Specialized research applications have demonstrated the compound's adaptability to diverse experimental requirements. Lectin-based reagents labeled with tetramethylrhodamine isothiocyanate enable affinity staining of tissue sections and cell monolayers, particularly for distinguishing sialomucins in salivary gland tissues. Pathogenic amoeba identification protocols employ tetramethylrhodamine isothiocyanate-conjugated antibodies for diagnostic purposes, while oligonucleotide conjugates facilitate in situ hybridization staining of soil microorganisms. Additionally, live cell fluorescent probing applications have utilized tetramethylrhodamine isothiocyanate-labeled reagents for real-time cellular monitoring, and flow cytometry studies of slime mold cell aggregation behavior have employed these fluorescent markers.

Table 2: Applications of Tetramethylrhodamine Isothiocyanate in Research

Application Category Specific Use Target Molecules Research Benefit
Immunofluorescence Antibody labeling Immunoglobulins Protein localization
Flow cytometry Cell sorting Surface markers Population analysis
In situ hybridization Nucleic acid detection Oligonucleotides Gene expression
Live cell imaging Real-time monitoring Various biomolecules Dynamic processes
Diagnostic applications Pathogen identification Specific antibodies Clinical detection

Isomeric Composition Overview

The isomeric composition of tetramethylrhodamine isothiocyanate mixed isomers represents a critical aspect of the compound's chemical identity and functional versatility. The commercial preparation typically consists of a mixture containing both 5-isothiocyanate and 6-isothiocyanate isomers, reflecting the positional variation of the reactive isothiocyanate group on the benzene ring structure. This mixed isomeric composition provides practical advantages for research applications while maintaining consistent spectral and chemical properties across both isomeric forms.

The structural differentiation between isomers arises from the specific positioning of the isothiocyanate functional group on the aromatic ring system. The 5-isothiocyanate isomer contains the reactive group at position 5 of the benzene ring, while the 6-isothiocyanate isomer features the group at position 6. Despite this positional variation, both isomers demonstrate similar reactivity profiles with nucleophilic targets such as primary amines, enabling efficient conjugation under mild reaction conditions.

Spectral characterization of the mixed isomeric preparation reveals consistent optical properties that support reliable experimental applications. The compound exhibits an excitation maximum at approximately 560 nanometers and an emission maximum at approximately 590 nanometers when dissolved in dimethyl sulfoxide. These spectral parameters remain stable across both isomeric forms, ensuring predictable fluorescence behavior regardless of the specific isomeric composition within individual batches.

The molecular formula for tetramethylrhodamine isothiocyanate is C25H21N3O3S, with a molecular weight of 443.52 daltons. The compound is assigned Chemical Abstracts Service number 95197-95-8, reflecting its mixed isomeric nature. Individual isomers can be obtained through specialized purification procedures, with the 6-isothiocyanate isomer specifically identified by Chemical Abstracts Service number 80724-20-5.

Table 3: Isomeric Properties of Tetramethylrhodamine Isothiocyanate

Property Mixed Isomers 5-Isothiocyanate 6-Isothiocyanate
Chemical Abstracts Service Number 95197-95-8 Not specified 80724-20-5
Molecular Formula C25H21N3O3S C25H21N3O3S C25H21N3O3S
Molecular Weight (daltons) 443.52 443.52 443.52
Excitation Maximum (nanometers) 560 ~555 ~555
Emission Maximum (nanometers) 590 ~580 ~580
Solubility Profile DMSO, DMF, alcohols Similar Similar

Commercial availability of tetramethylrhodamine isothiocyanate mixed isomers facilitates widespread research applications while providing cost-effective access to high-quality fluorescent labeling reagents. The mixed isomeric preparation offers practical advantages including simplified inventory management and consistent performance characteristics across different experimental protocols. Researchers requiring specific isomeric purity can obtain individual 5-isothiocyanate or 6-isothiocyanate preparations through specialized suppliers, enabling applications that demand precise structural control.

Storage and handling requirements for tetramethylrhodamine isothiocyanate mixed isomers emphasize the importance of maintaining dry conditions and protecting the compound from light exposure. The material should be stored in desiccated environments at temperatures between 4 and 8 degrees Celsius, although room temperature storage is acceptable when proper desiccation is maintained. These storage conditions ensure long-term stability and preserve the compound's reactive properties for reliable experimental performance.

Properties

CAS No.

95197-95-8

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5

InChI

InChI=1S/2C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30;1-27(2)15-8-10-17-21(12-15)31-22-13-16(28(3)4)9-11-18(22)23(17)19-6-5-7-20(26-14-32)24(19)25(29)30/h2*5-13H,1-4H3

InChI Key

DTICYSNQBDFZSM-UHFFFAOYSA-N

SMILES

[O-]C(C(C=C(N=C=S)C=C1)=C1C2=C3C=CC(N(C)C)=CC3=[O+]C4=C2C=CC(N(C)C)=C4)=O.[O-]C(C(C(N=C=S)=CC=C5)=C5C6=C7C=CC(N(C)C)=CC7=[O+]C8=C6C=CC(N(C)C)=C8)=O

Synonyms

5(6)-Tetramethylrhodamine isothiocyanate; 5(6)-TRITC; TRITC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The amine group of tetramethylrhodamine undergoes nucleophilic substitution with thiophosgene in anhydrous dichloromethane (DCM) at 0–5°C. A two-step process is employed:

  • Formation of the thiocarbamoyl chloride intermediate :

    R-NH2+CSCl2R-NH-CS-Cl+HCl\text{R-NH}_2 + \text{CSCl}_2 \rightarrow \text{R-NH-CS-Cl} + \text{HCl}
  • Isothiocyanate formation via dehydrohalogenation :

    R-NH-CS-Cl+BaseR-NCS+Base\cdotpHCl\text{R-NH-CS-Cl} + \text{Base} \rightarrow \text{R-NCS} + \text{Base·HCl}

Triethylamine is typically used to scavenge HCl, driving the reaction to completion.

Modern Thiocarbonyldiimidazole-Based Synthesis

A patent-published method (CN103221389A) avoids thiophosgene by using thiocarbonyldiimidazole (TCDI), a safer alternative.

Optimized Protocol

  • Reagents :

    • Tetramethylrhodamine amine derivative (1 equiv)

    • TCDI (1.2 equiv)

    • Triethylamine (2.5 equiv)

    • Solvent: Dichloromethane (DCM)

  • Procedure :

    • Cool DCM to 0–5°C.

    • Add TCDI and triethylamine sequentially to the amine solution.

    • Stir for 1–2 hours under nitrogen.

    • Quench with 4M HCl, extract with DCM, and crystallize the product.

Advantages Over Traditional Methods

  • Safety : Eliminates thiophosgene, reducing occupational hazards.

  • Yield : 85–92% purity without chromatography.

  • Scalability : Suitable for industrial production due to minimal intermediate purification.

Table 1: Comparison of Thiophosgene vs. TCDI Methods

ParameterThiophosgene MethodTCDI Method
Yield60–70%85–92%
Reaction Time4–6 hours1–2 hours
Toxicity RiskHighLow
Byproduct FormationSignificantMinimal

Conjugation with Biomolecules Using DMSO Solubilization

TRITC’s poor aqueous solubility necessitates DMSO as a co-solvent for labeling proteins like immunoglobulins.

Bergquist Protocol (1974)

  • Steps :

    • Dissolve TRITC in DMSO (10 mg/mL).

    • Mix with immunoglobulin in 0.1M carbonate buffer (pH 9.5).

    • Incubate at 25°C for 2 hours.

    • Purify via gel filtration to remove unbound dye.

  • Critical Parameters :

    • DMSO Concentration : ≤30% to prevent protein denaturation.

    • Molar Ratio : 10:1 (TRITC:protein) for optimal labeling.

Recent Advancements

  • Site-Specific Labeling : Maleimide-TRITC derivatives enable cysteine-targeted conjugation, reducing heterogeneity.

  • Lyophilized Kits : Commercial kits (e.g., Sigma-Aldrich 87918) pre-mix TRITC with stabilizers for ease of use.

Industrial-Scale Production and Quality Control

Crystallization and Purity Enhancement

  • Solvent Systems : Methanol/DCM (3:1) yields >98% pure TRITC crystals.

  • HPLC Analysis :

    • Column: C18 reverse-phase.

    • Mobile Phase: Acetonitrile/10 mM phosphate buffer (pH 2.6) with 5 mM SDS.

    • Retention Time: 8.2 minutes (single peak confirms isomer mixing) .

Chemical Reactions Analysis

Types of Reactions

Tetramethylrhodamine isothiocyanate primarily undergoes nucleophilic substitution reactions. The isothiocyanate group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, forming stable thiourea, thiocarbamate, and carbamate linkages, respectively .

Common Reagents and Conditions

Major Products

The major products of these reactions are fluorescently labeled biomolecules, such as proteins and antibodies, which retain the bright red fluorescence of tetramethylrhodamine isothiocyanate. These labeled compounds are used extensively in fluorescence microscopy and flow cytometry .

Scientific Research Applications

Tetramethylrhodamine isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

Tetramethylrhodamine isothiocyanate exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (around 555 nm) and emits light at a longer wavelength (around 580 nm), producing a bright red fluorescence. This fluorescence can be detected and measured using various imaging techniques, allowing researchers to track and quantify labeled molecules. The isothiocyanate group reacts with nucleophilic groups on biomolecules, forming stable covalent bonds that ensure the fluorescent label remains attached during experiments .

Comparison with Similar Compounds

Data Tables and Research Findings

Table 1 : Comparative Performance in SERS Multiplex Assays

Dye Surface Affinity Masking Effect Optimal Concentration (nM)
Tetramethylrhodamine isothiocyanate High Masks FITC 10–50
Fluorescein isothiocyanate Moderate Masked by TRITC 50–100

Key Findings :

  • Order of analyte addition critically affects SERS results; Tetramethylrhodamine isothiocyanate must be added after FITC to avoid signal suppression .
  • In FRET-based glucose sensors, Tetramethylrhodamine isothiocyanate serves as an acceptor dye paired with FITC-labeled dextran, achieving a 70% energy transfer efficiency .

Biological Activity

Tetramethylrhodamine isothiocyanate (TRITC), particularly in its mixed isomer form, is a fluorescent dye widely utilized in biological research for labeling biomolecules. It plays a critical role in various applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. This article delves into the biological activity of TRITC, highlighting its applications, effectiveness in diagnostic procedures, and relevant research findings.

Tetramethylrhodamine isothiocyanate is characterized by its strong fluorescence and ability to bind to various biomolecules. Its primary applications include:

  • Labeling Proteins and Nucleic Acids : TRITC is used to label immunoglobulins, lectins, nucleic acids, and polysaccharides for various assays.
  • Fluorescence Microscopy : It enhances the visualization of cellular structures and processes.
  • Flow Cytometry : TRITC-labeled cells can be analyzed for various biological parameters.

Biological Activity and Mechanism

TRITC exhibits several biological activities that make it valuable in research:

  • Cellular Uptake : TRITC-labeled compounds can be taken up by living cells, allowing researchers to track cellular processes.
  • Immunological Applications : The dye is employed in immunofluorescence assays to detect specific antigens in tissues or cells.
  • Diagnostic Utility : Studies have demonstrated its effectiveness in diagnosing conditions such as renal amyloidosis and acute promyelocytic leukemia (APL).

1. Diagnostic Performance in Renal Amyloidosis

A recent study evaluated the use of fluorescence microscopy with a TRITC filter for diagnosing renal amyloidosis (RA). The findings were significant:

  • Sensitivity : 100%
  • Specificity : 97.64%
  • Positive Predictive Value : 73.08%
  • Negative Predictive Value : 100%
  • Overall Accuracy : 97.78%

The study highlighted that TRITC effectively identifies amyloid deposits, even in challenging cases with small or focal deposits .

2. Rapid Diagnosis of Acute Promyelocytic Leukemia

Another study validated the use of TRITC-labeled anti-PML antibodies for the rapid diagnosis of APL. The results showed:

  • All APL cases exhibited a positive immunofluorescence staining pattern.
  • The method provided results within two hours, demonstrating its rapid applicability in clinical settings .

Data Table: Diagnostic Performance Metrics

ConditionSensitivity (%)Specificity (%)Positive Predictive Value (%)Negative Predictive Value (%)Overall Accuracy (%)
Renal Amyloidosis10097.6473.0810097.78
Acute Promyelocytic LeukemiaN/AN/AN/AN/ARapid Diagnosis

Q & A

Q. How do the solubility properties of TRITC influence experimental design in fluorescence labeling?

TRITC is highly soluble in polar organic solvents like DMSO and DMF (~5 mg/mL) but poorly soluble in aqueous buffers. To prepare stock solutions, dissolve TRITC in anhydrous DMSO under inert gas purging to prevent hydrolysis. For biomolecule conjugation, ensure the solvent is compatible with the target (e.g., proteins), and avoid precipitation by gradually introducing aqueous buffers post-dissolution .

Q. What are the optimal conditions for conjugating TRITC to amine-containing biomolecules?

Conjugation requires mild alkaline conditions (pH 8.5–9.5) to activate primary amines (e.g., lysine residues). Use a 5–10-fold molar excess of TRITC over the biomolecule, incubate at 4°C for 4–12 hours, and purify via size-exclusion chromatography to remove unreacted dye. Validate labeling efficiency using UV-Vis spectroscopy (absorbance at 552 nm) .

Q. What controls are essential for TRITC-based imaging to minimize artifacts?

Include unstained samples to assess autofluorescence, secondary antibody-only controls (for immunostaining), and competition assays (e.g., pre-incubation with unlabeled ligands). For live-cell imaging, use quenchers like trypan blue to suppress extracellular dye signals .

Q. How does the isomer composition of TRITC affect its spectral properties?

TRITC is supplied as a mixture of 5- and 6-isothiocyanate isomers. While both isomers exhibit similar excitation/emission maxima (~552/575 nm in DMSO), minor spectral shifts (~2–5 nm) may occur in aqueous environments due to solvent polarity. Always report solvent conditions and validate spectral profiles using in-situ calibration .

Q. What storage conditions ensure TRITC stability for long-term use?

Store TRITC as a desiccated crystalline solid at –20°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Under these conditions, TRITC remains stable for ≥4 years. Monitor degradation via TLC or HPLC if precipitation or color changes occur .

Advanced Research Questions

Q. How can conflicting spectral data between TRITC studies be resolved?

Discrepancies often arise from solvent effects (e.g., DMSO vs. aqueous buffers) or isomer ratios. Replicate experiments using standardized solvents (e.g., PBS pH 7.4 for biological studies) and characterize isomer ratios via HPLC. Cross-validate with fluorescence lifetime measurements to account for environmental quenching .

Q. What methodologies enable separation of TRITC isomers for structure-specific applications?

Isomer separation requires reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). However, due to near-identical retention times, confirm isomer identity via mass spectrometry or NMR. Note that commercial TRITC is typically used as a mixture due to practical challenges in isomer isolation .

Q. How can TRITC labeling efficiency be optimized to avoid protein aggregation?

Aggregation occurs due to hydrophobic interactions between TRITC molecules. Use low dye-to-protein molar ratios (≤3:1), incorporate non-ionic detergents (e.g., 0.01% Tween-20), and perform conjugation at 4°C. Post-labeling, centrifuge samples at 100,000×g to remove aggregates .

Q. What strategies mitigate photobleaching in TRITC-based live-cell imaging?

Photobleaching is exacerbated by reactive oxygen species. Use antifade reagents (e.g., ascorbic acid) and reduce illumination intensity with time-lapse protocols. For prolonged imaging, consider TRITC-dextran conjugates, which exhibit lower photobleaching rates than free TRITC due to reduced dye mobility .

Q. How can TRITC be integrated into mixed-methods studies combining fluorescence and biochemical assays?

Design sequential experiments: (1) Use TRITC-labeled probes for quantitative fluorescence intensity measurements (e.g., flow cytometry), and (2) perform qualitative confocal imaging to spatially resolve labeled structures. Integrate datasets using software like ImageJ or MATLAB to correlate intensity gradients with morphological features .

Data Contradiction and Validation

Q. How should researchers address discrepancies in TRITC’s reported Stokes shifts?

Stokes shifts vary with solvent polarity and pH. For example, in ethanol, TRITC shows a 25 nm shift, while in aqueous buffers, this reduces to 18–20 nm. Replicate measurements under identical conditions and reference solvent-specific spectral databases (e.g., PubChem) .

Q. What experimental approaches validate TRITC’s specificity in FRET-based protein interaction studies?

For FRET between TRITC (acceptor) and FITC (donor), include controls with single-labeled proteins and use acceptor photobleaching to confirm energy transfer. Calculate FRET efficiency using the formula: E=1IDAIDE = 1 - \frac{I_{DA}}{I_D}

where IDAI_{DA} is donor intensity in the presence of acceptor, and IDI_D is donor intensity alone .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tetramethylrhodamine isothiocyanate (mixed isomers)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.